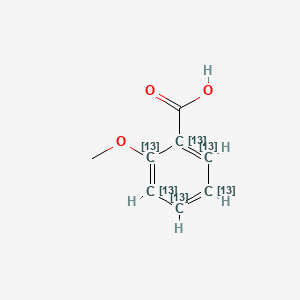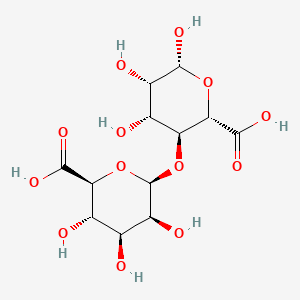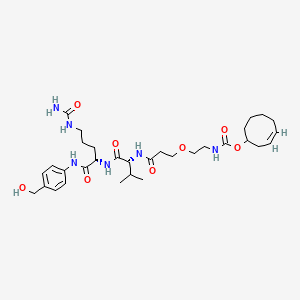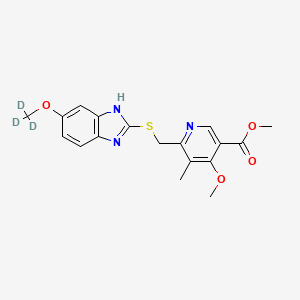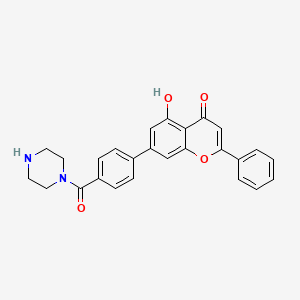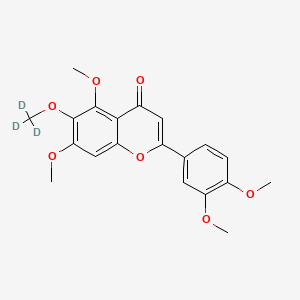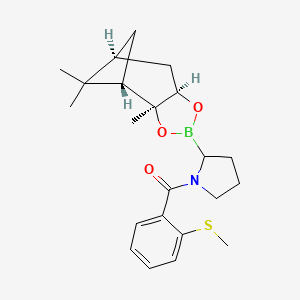
Pop-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Pop-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms .
Scientific Research Applications
Pop-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways involving prolyl oligopeptidase.
Medicine: Explored for potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
Pop-IN-1 exerts its effects by inhibiting prolyl oligopeptidase, an enzyme involved in the cleavage of proline-containing peptides. This inhibition affects various molecular pathways, including those related to cell signaling and protein degradation . The precise molecular targets and pathways are still under investigation, but the compound’s high affinity for prolyl oligopeptidase suggests a significant impact on related biological processes .
Comparison with Similar Compounds
Similar Compounds
Z-Prolyl-Prolinal: Another potent inhibitor of prolyl oligopeptidase with similar applications in research.
S-17092: A selective inhibitor of prolyl oligopeptidase, used in studies related to cognitive enhancement and neuroprotection.
Uniqueness
Pop-IN-1 stands out due to its exceptionally low Ki value, indicating a very high affinity for prolyl oligopeptidase. This makes it a valuable tool in research settings where precise inhibition of the enzyme is required .
Properties
Molecular Formula |
C22H30BNO3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl)-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1 |
InChI Key |
PNOOCQHRLPMAPV-VIGMWTIOSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



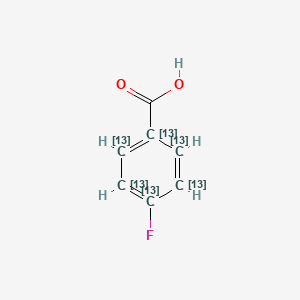
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
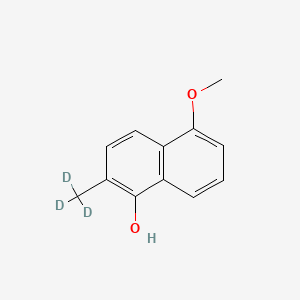
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

